molecular formula C15H30 B3257923 Bisabolane CAS No. 29799-19-7

Bisabolane

Cat. No. B3257923
CAS RN: 29799-19-7
M. Wt: 210.4 g/mol
InChI Key: NOWQRWPUNHMSAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Biological Synthesis : Some microorganisms and fungi naturally produce bisabolane. Endophytic fungi, such as Aspergillus versicolor, have been identified as sources of this compound derivatives .

5.

Scientific Research Applications

Biological Activities and Pharmacological Properties

Bisabolane-type sesquiterpenoids, a class of monocyclic sesquiterpenoids, are recognized for their diverse biological activities. Extensive research has been conducted on these compounds, primarily sourced from the Compositae, Zingiberaceae, Aspergillaceae, Halichondriidae, and Aplysiidae families. Studies between 1985 and 2020 have highlighted their antibacterial, anti-inflammatory, and cytotoxic effects, marking them as a rich source of natural products with significant potential in new drug development (Shu et al., 2021).

Chemistry and Bioactivity of Marine-Derived Bisabolanes

Marine-derived bisabolanes have shown a wide range of bioactivities, including antimicrobial, anti-inflammatory, enzyme inhibitory, and cytotoxic properties. Their unique structural and biological characteristics, identified in various marine organisms like fungi, algae, soft corals, and sponges, are considered promising for the discovery of new drug leads and agrochemicals (Li et al., 2022).

Antimicrobial and Cytotoxic Properties

This compound sesquiterpenes have been isolated from various sources like the roots and rhizomes of Ligularia altaica and deep-sea sediment-derived fungi, displaying significant cytotoxic activity against various cancer cell lines and antimicrobial activity against human and aquatic pathogenic bacteria and plant-pathogenic fungi (Wang et al., 2010; Li et al., 2015)(Li et al., 2015).

Applications in Biofuel Production

This compound has been identified as a biosynthetic alternative to D2 diesel fuel. Through metabolic engineering, bisabolene's microbial production has been significantly enhanced, leading to the potential for its use as a biofuel (Peralta-Yahya et al., 2011).

Mechanism of Action

  • Antimicrobial Activity : Bisabolane derivatives have shown antimicrobial effects against bacteria and fungi .

8.

Future Directions

: Guo, Z.-Y., Tan, M.-H., Liu, C.-X., Lv, M.-M., Deng, Z.-S., Cao, F., Zou, K., & Proksch, P. (2018). Aspergoterpenins A–D: Four New Antimicrobial Bisabolane Sesquiterpenoid Derivatives from an Endophytic Fungus Aspergillus versicolor. Molecules, 23(6), 1291. Read more

properties

IUPAC Name

1-methyl-4-(6-methylheptan-2-yl)cyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h12-15H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWQRWPUNHMSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(C)CCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701337485
Record name 1-Methyl-4-(6-methylheptan-2-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29799-19-7
Record name 1-Methyl-4-(6-methylheptan-2-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701337485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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